4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Dihydropyrimidinones: Utilizing benzaldehyde derivatives, including 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde, researchers have developed methods for synthesizing dihydropyrimidinones, which are significant in medicinal chemistry due to their biological activities (Mo, 2009).
- Cycloaddition Reactions: This compound is used in cycloaddition reactions to create oxazoline-4-carboxylates, important in stereochemical studies and pharmaceutical synthesis (Suga, Shi, & Ibata, 1993).
Pharmacological Aspects
- Development of PPARgamma Agonists: In medicinal chemistry, derivatives of this compound are crucial in the development of PPARgamma agonists, which have applications in treating conditions like diabetes (Collins et al., 1998).
Mechanism of Action
Target of Action
fragariae . Therefore, it can be inferred that the compound’s primary targets could be certain proteins or enzymes in these fungi that are crucial for their survival.
Mode of Action
Given its fungicidal activity, it is likely that the compound interacts with its targets in a way that inhibits the growth or reproduction of the fungi .
Biochemical Pathways
Considering its fungicidal activity, it can be speculated that the compound interferes with the biochemical pathways essential for the survival and proliferation of the fungi .
Result of Action
Given its fungicidal activity, it can be inferred that the compound’s action results in the inhibition of growth or reproduction of the fungi .
Properties
IUPAC Name |
4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14-18(20-19(23-14)16-5-3-2-4-6-16)11-12-22-17-9-7-15(13-21)8-10-17/h2-10,13H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWZPTYWJHXUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444518 | |
Record name | 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103788-59-6 | |
Record name | 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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